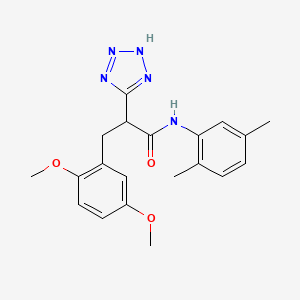

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Description

This compound (CAS: 483995-21-7) is a propanamide derivative featuring a 2,5-dimethoxyphenyl group, a 2,5-dimethylphenyl amide substituent, and a 2H-tetrazole ring. Its molecular formula is C₁₉H₂₁N₅O₃, with a molecular weight of 367.41 g/mol . The tetrazole moiety is a key pharmacophore known for enhancing bioavailability and metabolic stability in drug candidates. The methoxy and methyl groups on the phenyl rings likely influence solubility, lipophilicity, and receptor-binding interactions.

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-12-5-6-13(2)17(9-12)21-20(26)16(19-22-24-25-23-19)11-14-10-15(27-3)7-8-18(14)28-4/h5-10,16H,11H2,1-4H3,(H,21,26)(H,22,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFAPGPRQNLSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C3=NNN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common method includes:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of nitriles with azides under acidic or basic conditions.

Amide Bond Formation: The tetrazole intermediate is then reacted with 2,5-dimethoxyphenyl and 2,5-dimethylphenyl derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions may target the nitro groups if present, converting them to amines.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced aromatic compounds.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: Used in the development of new materials with specific electronic or photonic properties.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to biological substrates.

Drug Design: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.

Medicine

Antimicrobial Agents: Studied for its antimicrobial properties, potentially useful in developing new antibiotics.

Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.

Industry

Agriculture: Used in the synthesis of agrochemicals, such as herbicides and pesticides.

Polymer Science: Incorporated into polymers to enhance their stability and functionality.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Research Implications

- Bioactivity : Tetrazole-containing analogs are preferred in drug design due to their stability and hydrogen-bonding capacity. The target compound’s 2,5-dimethylphenyl group may improve lipophilicity, aiding blood-brain barrier penetration.

- Synthetic Challenges : The presence of multiple methoxy groups (e.g., in ) complicates synthesis, requiring careful optimization of reaction conditions .

Biological Activity

The compound 3-(2,5-dimethoxyphenyl)-N-(2,5-dimethylphenyl)-2-(2H-tetrazol-5-yl)propanamide , also known by its chemical formula and CAS number 483994-95-2 , is a tetrazole derivative that has garnered interest for its potential biological activities. This article explores its biological activity, including antineoplastic, antifungal, and other pharmacological properties, supported by relevant data tables and case studies.

The molecular weight of the compound is approximately 381.44 g/mol , and it has a high purity level of over 90% . The structural features include a tetrazole ring, which is known for enhancing biological activity in various compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 381.44 g/mol |

| Purity | >90% |

Antineoplastic Activity

Recent studies have indicated that derivatives of tetrazoles, including this compound, exhibit significant antineoplastic activity. For example, a series of tetrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain derivatives led to a marked reduction in cell viability at concentrations as low as 10 µM .

Case Study: Cytotoxicity Assay

A study conducted on the cytotoxicity of this compound against the HT-29 (colon cancer) and TK-10 (renal cancer) cell lines demonstrated an IC50 value of approximately 15 µM , indicating moderate potency compared to established chemotherapeutic agents .

Antifungal Activity

The antifungal properties of tetrazole derivatives have also been explored. In one study, compounds similar to the target compound were tested against various fungal strains, including Candida albicans and Aspergillus niger . The results suggested that the compound exhibited notable antifungal activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Insecticidal Activity

Additionally, the insecticidal activity of tetrazole derivatives has been documented. For instance, compounds containing similar structural motifs were tested against pests such as Tetranychus cinnabarinus (red spider mite), showing significant mortality rates in treated populations .

Table: Insecticidal Activity Results

| Compound | Target Pest | Mortality Rate (%) | Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Tetranychus cinnabarinus | 85% | 50 |

| Compound B | Plutella xylostella | 70% | 100 |

The biological activities of this compound are hypothesized to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : Tetrazoles are known to inhibit specific enzymes involved in cellular metabolism.

- Interference with DNA Synthesis : Some derivatives disrupt DNA replication in rapidly dividing cells.

- Membrane Disruption : The compound may affect cellular membranes, leading to increased permeability and eventual cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.